3-Iodo-7-methoxy-1-methyl-1H-indazole
Description
Overview of Indazole Heterocycles in Contemporary Chemical and Biological Research
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in modern synthetic and medicinal chemistry. researchgate.netnih.gov This scaffold, also known as benzo[d]pyrazole, exists predominantly in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. nih.govchemicalbook.com The unique electronic properties and structural rigidity of the indazole nucleus have made it a subject of extensive research, leading to a wealth of synthetic methodologies for its construction and functionalization. nih.govorganic-chemistry.org
In contemporary chemical research, indazoles are valued as versatile building blocks. pnrjournal.com Their reactivity allows for substitution at various positions on both the pyrazole and benzene rings, enabling the generation of vast libraries of structurally diverse compounds. chim.it The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, which is a critical feature for molecular recognition in biological systems. pharmablock.com This chemical versatility has established the indazole core as a fundamental component in the development of novel organic materials, catalysts, and complex molecular architectures.
Importance of Indazole as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, thereby serving as a foundation for the development of a wide range of therapeutic agents. researchgate.net The broad biological activities associated with indazole derivatives include anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anti-cancer properties. nih.govresearchgate.net
The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib are potent tyrosine kinase inhibitors used in cancer therapy, while Niraparib is a PARP inhibitor for treating ovarian cancer. nih.gov These drugs leverage the indazole core to correctly orient functional groups within the active sites of their respective enzyme targets, often forming crucial hydrogen bonding interactions with the protein backbone. pharmablock.com The ability to readily modify the indazole skeleton allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, optimizing their potency, selectivity, and pharmacokinetic profiles. nih.gov
Table 1: Examples of FDA-Approved Drugs Featuring the Indazole Scaffold
| Drug Name | Core Structure | Key Substituents | Therapeutic Application |
|---|---|---|---|
| Pazopanib | 2H-Indazole | N2-aryl, C3-amino, C5-sulfonamide | Tyrosine Kinase Inhibitor (Anti-cancer) |
| Axitinib | 1H-Indazole | N1-aryl, C3-vinyl, C6-sulfonamide | Tyrosine Kinase Inhibitor (Anti-cancer) |
| Niraparib | 1H-Indazole | N1-piperidine, C3-carboxamide | PARP Inhibitor (Anti-cancer) |
| Benzydamine | 1H-Indazole | N1-alkyl, C3-ether | Non-steroidal Anti-inflammatory Drug |
| Granisetron | 1H-Indazole | N1-bridged amine, C3-carboxamide | 5-HT3 Receptor Antagonist (Anti-emetic) |
Contextualization of 3-Iodo-7-methoxy-1-methyl-1H-indazole within Advanced Indazole Derivatives
The compound this compound represents a highly functionalized and strategically designed derivative within the broader class of indazoles. Its structure is "advanced" not necessarily due to inherent biological activity, but because it incorporates three distinct chemical features that are highly sought after for synthetic diversification and property modulation in drug discovery. The specific placement of iodo, methoxy (B1213986), and N-methyl groups transforms the basic indazole scaffold into a versatile platform for constructing more complex molecules.
The 3-Iodo Substituent : Halogenation, particularly iodination, at the C3-position of the indazole ring is a key strategic modification. chim.it The carbon-iodine bond serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. thieme-connect.comrsc.org This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, providing a powerful tool for structure-activity relationship (SAR) studies. thieme-connect.com
The 7-Methoxy Substituent : The presence of an alkoxy group, such as methoxy, on the benzene portion of the scaffold significantly influences the electronic properties of the ring system. The electron-donating nature of the methoxy group can modulate the reactivity of the indazole core. In a medicinal chemistry context, a methoxy group at the C7-position can also act as a "metabolic blocker," preventing oxidative metabolism at that site and potentially improving the pharmacokinetic profile of a drug candidate.
The 1-Methyl Substituent : Direct N-alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, which can be challenging to separate. nih.govnih.gov The presence of a methyl group specifically at the N1 position resolves this issue, providing a single, defined regioisomer. N-methylation is a common tactic in drug design to enhance properties such as solubility, membrane permeability, and metabolic stability, while also eliminating the hydrogen bond donating capability of the N-H proton. beilstein-journals.orgthieme-connect.com
By combining these three specific substituents, this compound emerges as a sophisticated chemical building block, pre-configured for controlled, multi-vector diversification.
Table 2: Role of Key Substituents on the Indazole Scaffold
| Substituent | Position | Primary Role | Impact in Chemical Synthesis & Drug Discovery |
|---|---|---|---|
| Iodo | C3 | Versatile Synthetic Handle | Enables a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for rapid library synthesis and SAR exploration. chim.itthieme-connect.com |
| Methoxy | C7 | Electronic & Steric Modifier | Modulates the electronic properties of the aromatic system; can act as a metabolic blocker to improve pharmacokinetic stability. |
| Methyl | N1 | Tautomer Lock & Property Modulator | Prevents N1/N2 isomerization, ensuring a single regioisomer; modifies solubility, lipophilicity, and metabolic profile. nih.govbeilstein-journals.org |
Rationale for Investigating Multi-Substituted Indazole Architectures
The rationale for designing and investigating multi-substituted indazole architectures like this compound is rooted in the principles of modern synthetic efficiency and rational drug design. Such molecules are not typically viewed as final products but as high-value intermediates that enable the rapid and systematic exploration of chemical space.
The strategic placement of orthogonal functionalities provides a clear roadmap for derivatization. In this specific case, the N1 and C7 positions are "locked" with substituents known to confer desirable drug-like properties, while the C3 position is activated for diversification. This approach allows chemists to:
Accelerate Discovery : By starting with a complex, pre-functionalized core, researchers can quickly generate a library of diverse analogues by focusing on a single reaction type (e.g., Suzuki couplings at the C3-iodo position). This is far more efficient than building each complex analogue from simpler starting materials.
Conduct Systematic SAR Studies : The ability to introduce a wide variety of groups at a specific vector (C3) while keeping the rest of the molecule constant (N1-methyl, C7-methoxy) is ideal for probing the structural requirements for binding to a biological target. This systematic approach is crucial for optimizing a lead compound's potency and selectivity.
Fine-Tune Physicochemical Properties : The combination of the lipophilic N-methyl group, the polar methoxy group, and the versatile C3-iodo handle provides multiple avenues to tune properties like lipophilicity (logP), polar surface area (PSA), and metabolic stability, which are critical for a compound's success as a drug.
In essence, the investigation of multi-substituted indazoles is a strategic investment in creating powerful tools that significantly streamline the path from a chemical idea to a potentially valuable new molecule, whether for therapeutic applications or materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-iodo-7-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9IN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3 |
InChI Key |
VNUGIXFXNZMVCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 7 Methoxy 1 Methyl 1h Indazole and Its Analogs
Strategies for the Construction of the Indazole Core with Pre-functionalization
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring can be accomplished through various cyclization strategies. These methods often begin with appropriately substituted aniline (B41778) or phenylhydrazine (B124118) precursors. A primary and well-established route involves the ring closure of a substituted aniline. For instance, reactions starting from 2-aminophenones or 2-bromobenzonitriles can yield the indazole skeleton. organic-chemistry.orgresearchgate.net
One common approach is the Davis-Beirut reaction or similar N-N bond-forming oxidative cyclizations, which can construct the indazole ring from readily available starting materials like 2-aminomethyl-phenylamines. organic-chemistry.org Another powerful method involves the [3+2] cycloaddition of diazo compounds with arynes, which provides a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgacs.org Palladium-catalyzed intramolecular amination reactions have also been successfully employed to synthesize the indazole core. researchgate.net
A general two-step synthesis of substituted 3-aminoindazoles, which can be further modified, starts from 2-bromobenzonitriles. This process involves a palladium-catalyzed arylation followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones also provides a route to 1H-indazoles. acs.org
Regioselective Introduction of Methoxy (B1213986) Group at C-7 Position
For the synthesis of 7-methoxy-1H-indazole, a key intermediate, a common strategy involves starting with a precursor that already contains the methoxy group or a group that can be converted to it. A notable pathway begins with 2-methoxy-6-methylaniline. This starting material undergoes conversion to an N-nitroso derivative, which then cyclizes to form the 7-methoxyindazole core in high yield.
Alternatively, the methoxy group can be introduced by O-alkylation of a 7-hydroxyindazole precursor. This method involves the demethylation of a methoxy-substituted indazole to yield the 7-hydroxyindazole, which is then subjected to O-alkylation to introduce the desired alkoxy group. For example, the synthesis of ethyl 7-ethoxy-1H-indazole-5-carboxylate has been achieved by treating the corresponding 7-hydroxy-1H-indazole-5-carboxylate with sodium hydride and iodoethane. googleapis.com This highlights the feasibility of introducing alkoxy groups at the C-7 position through nucleophilic substitution.
Approaches for Regioselective Iodination at C-3 Position
Once the 7-methoxy-1H-indazole core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. This transformation is pivotal for creating the 3-iodo-7-methoxy-1H-indazole intermediate. Both electrophilic and metalation-mediated methods are employed to achieve this selective iodination.
Electrophilic Iodination Protocols
Electrophilic iodination is the most common method for introducing iodine at the C-3 position of the indazole ring. The C-3 position is electronically favored for electrophilic attack. This transformation is typically carried out using molecular iodine (I₂) in the presence of a base. chim.it
The reaction conditions can be modulated to achieve high yields. Commonly used bases include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), and the reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF). chim.itmdpi.com For example, 5-methoxyindazole has been quantitatively iodinated at the 3-position using I₂ and KOH in dioxane. chim.it Another effective iodinating agent is N-iodosuccinimide (NIS), which can also be used under basic conditions to furnish the 3-iodoindazole derivative. chim.it
| Indazole Substrate | Iodinating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromoindazole | I₂ | KOH | DMF | Good | chim.it |
| 5-Methoxyindazole | I₂ | KOH | Dioxane | Quantitative | chim.it |
| Indazole | I₂ | KOH | DMF | Not specified | mdpi.com |
| 5-Bromoindazole | NIS | KOH | CH₂Cl₂ | Not specified | chim.it |
Metalation-Mediated Iodination Methods
An alternative to direct electrophilic iodination involves a metalation-deprotonation strategy. This approach offers excellent regioselectivity by activating the C-3 position through the formation of an organometallic intermediate.
One such method involves the deprotonation of the indazole at the C-3 position using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an iodine source like molecular iodine. nih.gov This deprotometalation-iodolysis sequence is highly effective for achieving C-3 iodination.
More advanced techniques utilize magnesium-based reagents. For instance, a regioselective magnesiation at the C-3 position of N-protected iodoindazoles has been developed using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting magnesiated indazole can then be trapped with various electrophiles, including iodine, to introduce the functional group specifically at the C-3 position. nih.gov This method provides a powerful route to highly functionalized indazoles.
Methods for Selective N-Methylation at N-1 Position
The final step in the synthesis of 3-Iodo-7-methoxy-1-methyl-1H-indazole is the selective methylation at the N-1 position of the indazole ring. A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. beilstein-journals.orgnih.gov The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring. nih.govbeilstein-journals.org
Generally, direct alkylation of 1H-indazoles leads to a mixture of N-1 and N-2 substituted products. nih.gov However, specific conditions have been developed to favor the formation of the N-1 isomer. The combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. nih.govbeilstein-journals.org For indazoles with electron-withdrawing groups, this combination often provides excellent regioselectivity for the N-1 product. nih.gov
In contrast, using bases like cesium carbonate (Cs₂CO₃) in a polar solvent like DMF often leads to mixtures of N-1 and N-2 isomers, with the ratio being influenced by the specific substrate. nih.gov DFT calculations suggest that a chelation mechanism involving the cesium cation may favor the formation of N-1 substituted products in certain cases. beilstein-journals.org For the synthesis of N-methyl-3-aryl-indazoles, a common procedure involves the methylation of the 3-aryl-1H-indazole precursor with methyl iodide. mdpi.com
| Base | Solvent | General Outcome | Reference |
|---|---|---|---|
| NaH | THF | High N-1 selectivity, especially with electron-withdrawing groups | nih.govbeilstein-journals.org |
| Cs₂CO₃ | DMF | Mixture of N-1 and N-2 isomers, outcome is substrate-dependent | nih.gov |
| K₂CO₃ | DMF/Acetone | Often results in mixtures, N-2 selectivity can be favored with certain C-7 substituents | nih.gov |
By carefully selecting the appropriate reaction conditions, it is possible to direct the methylation of 3-iodo-7-methoxy-1H-indazole to selectively occur at the N-1 position, thus completing the synthesis of the target compound.
Alkylation Strategies for N-1 Functionalization
The introduction of an alkyl group, such as the methyl group in this compound, at the N-1 position of the indazole ring is a critical transformation. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products, making regioselective methods highly valuable. nih.gov
One common and effective strategy involves the deprotonation of the indazole N-H with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent system is crucial for directing the alkylation to the desired nitrogen. Studies have shown that using sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity. nih.govd-nb.info This method has been shown to tolerate a variety of alkylating agents, including primary alkyl halides. nih.govd-nb.info
Alternative approaches to achieve N-1 functionalization include reductive amination. A two-step process involving the formation of an enamine intermediate followed by hydrogenation has been developed as a selective and robust method. For instance, reacting an indazole with an aldehyde (like isobutyraldehyde) under Dean-Stark conditions to form the N-1 enamine, followed by hydrogenation using a catalyst such as Platinum on carbon (Pt/C), can yield the N-1 alkylated indazole with high selectivity. rsc.org
Regiocontrol in N-Alkylation Reactions
Achieving regiocontrol in the N-alkylation of indazoles is a significant challenge, as the reaction can yield both N-1 and N-2 isomers. researchgate.net The outcome is influenced by a combination of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed, including the base, solvent, and alkylating agent. nih.govd-nb.info
The interplay between these factors determines the site of alkylation. For instance, the combination of NaH in THF generally favors the formation of the N-1 product. nih.gov This preference is attributed to a proposed mechanism where the sodium cation coordinates with the N-2 nitrogen and a nearby electron-rich atom (if present on a C-3 substituent), sterically hindering attack at N-2 and directing the alkylating agent to the N-1 position. nih.govbeilstein-journals.org Conversely, substituents at the C-7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to confer excellent N-2 regioselectivity under the same NaH/THF conditions. nih.govd-nb.info This highlights the profound impact of substituent electronics and position on the reaction's outcome.
Mitsunobu conditions, which utilize an alcohol, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like DEAD or DBAD), have been shown to favor the formation of the N-2 regioisomer. nih.govbeilstein-journals.org This provides a complementary method for selectively accessing N-2 alkylated indazoles. The ability to switch the regioselectivity by simply changing the reaction conditions from a base-mediated alkylation to a Mitsunobu reaction offers significant synthetic flexibility.
| Reaction Conditions | Typical Outcome | Influencing Factors |
|---|---|---|
| NaH in THF with alkyl halide | High N-1 selectivity nih.govd-nb.info | Chelation of Na+ with N-2 and a C-3 substituent can direct alkylation to N-1. nih.govbeilstein-journals.org |
| Cs₂CO₃ in various solvents | Variable selectivity, can favor N-1 with appropriate chelation. beilstein-journals.org | The cesium cation can also participate in chelation to direct N-1 substitution. beilstein-journals.org |
| Mitsunobu Reaction (Alcohol, PPh₃, DEAD/DBAD) | High N-2 selectivity nih.govbeilstein-journals.org | The reaction mechanism inherently favors attack at the N-2 position. beilstein-journals.org |
| K₂CO₃ in DMF | Often results in a mixture of N-1 and N-2 isomers, sometimes in nearly equal ratios. dergipark.org.tr | Considered a less selective, more conventional method. dergipark.org.tr |
Convergent and Divergent Synthetic Routes
The construction of complex molecules like functionalized indazoles can be approached through either convergent or divergent synthetic strategies.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For indazole analogs, this could involve preparing a functionalized aniline precursor and a separate component that will form the pyrazole (B372694) ring, followed by a cyclization reaction to assemble the final indazole core. For example, a functionalized indolines synthesis has been reported via a [4+1] annulation strategy which demonstrates a convergent approach. nih.gov
A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through various reaction pathways to generate a library of structurally related compounds. This approach is highly efficient for exploring structure-activity relationships. For instance, a common precursor like 3-iodo-7-methoxy-1H-indazole could be subjected to a variety of cross-coupling reactions at the C-3 position to introduce diverse substituents, thus creating a family of analogs from a single starting material. A novel divergent synthesis of indazole N-oxides has been developed based on a one-pot cascade reaction, allowing for the creation of diverse functionalized products from common starting materials. rsc.org
Catalytic Systems in Indazole Synthesis and Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in the functionalization of heterocyclic systems like indazole. Palladium, copper, and iridium catalysts offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds, as well as for direct C-H functionalization.
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of halo-indazoles. The iodine atom at the C-3 position of this compound serves as an excellent handle for introducing a wide array of substituents via reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.org
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a robust method for forming C-C bonds. libretexts.org For instance, 3-iodoindazoles can be coupled with vinyl boronate esters using a palladium catalyst like Pd(PPh₃)₄ under microwave irradiation to yield 3-vinylindazoles. nih.gov Similarly, Heck-type reactions, which couple olefins with aryl halides, can be used to introduce alkenyl groups at the C-3 position. frontiersin.org These reactions typically require a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand. The choice of catalyst, ligand, base, and solvent are all critical for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org
| Reaction Type | Catalyst System Example | Bond Formed | Substrate |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) nih.gov | Aryl-Aryl, Aryl-Vinyl | 3-Iodoindazole + Boronic Acid/Ester |
| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃) frontiersin.org | Aryl-Vinyl | 3-Iodoindazole + Alkene |
| Cyanation | [PdCl(C₃H₅)]₂ / Xantphos orgsyn.org | Aryl-CN | 3-Iodoindazole + Cyanide Source |
Copper-based catalytic systems are particularly effective for C-N bond formation reactions, such as the N-arylation of indazoles (Ullmann coupling). acs.org These reactions allow for the introduction of aryl or heteroaryl groups onto the nitrogen atoms of the indazole ring. The use of copper catalysts is often more economical than palladium. rsc.org
Copper catalysts, such as copper(I) iodide (CuI) paired with a diamine ligand, have been successfully employed for the N-arylation of indazoles with aryl iodides and bromides. acs.org These conditions often exhibit excellent regioselectivity for the N-1 position. acs.org Furthermore, copper catalysis can facilitate cascade reactions. For example, a one-pot process combining a C-N coupling followed by an intramolecular C-H amination using a copper catalyst has been developed to synthesize complex fused heterocyclic systems like imidazo[1,2-b]indazoles. rsc.orgx-mol.net This highlights the utility of copper in orchestrating multiple bond-forming events in a single operation. rsc.org
Iridium-catalyzed C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocycles, as it allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds without the need for pre-functionalized substrates like halides. acs.org
A key application in indazole chemistry is the iridium-catalyzed C-H borylation. This reaction selectively installs a boronate ester group at a specific C-H bond, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). For N-protected indazoles, iridium catalysts have been shown to direct borylation selectively to the C-3 position. acs.org This method is attractive due to its high functional group tolerance and its ability to functionalize the indazole core directly. acs.org While iridium is common, other transition metals like rhodium have also been extensively used for C-H activation/annulation sequences to construct indazole derivatives. nih.govmdpi.comrsc.org
Stereochemical and Regiochemical Control in Multi-Substituted Indazole Synthesis
The synthesis of substituted indazoles is fundamentally a study in controlling isomerism. For a compound like this compound, the primary challenge is regiochemical control during the N-alkylation step.
Regiochemical Control
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in alkylation reactions. The resulting products, N1- and N2-alkylated indazoles, are regioisomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer. nih.govnih.gov However, the outcome of an alkylation reaction can be directed towards either the thermodynamic (N1) or kinetic (N2) product by carefully selecting the reaction conditions.
Several factors influence the regioselectivity of N-alkylation:
Base and Solvent System: The choice of base and solvent plays a crucial role. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N1 regioselectivity. beilstein-journals.org This is potentially due to the coordination of the sodium cation with the N2-atom and an electron-rich substituent, sterically hindering attack at N2 and directing the electrophile to N1. nih.gov
Substituent Effects: The electronic properties of substituents on the indazole ring significantly impact the N1/N2 ratio. Electron-withdrawing groups, for instance at the C7 position (such as NO₂ or CO₂Me), have been shown to confer excellent N2 regioselectivity. beilstein-journals.org Conversely, certain substituents at the C3 position can promote N1 selectivity. beilstein-journals.org
Nature of the Electrophile: The alkylating agent itself can influence the outcome. While simple alkyl halides are common, other electrophiles can be used to achieve different selectivities. nih.gov
Reaction Conditions (Kinetic vs. Thermodynamic Control): Under certain conditions, an initially formed N2-substituted product can isomerize to the more thermodynamically stable N1 regioisomer. nih.gov For example, regioselective N-acylation initially provides the N2 product, which can then isomerize. nih.gov Mitsunobu conditions, on the other hand, often show a strong preference for the formation of the N2-alkylated product. beilstein-journals.orgnih.govnih.gov
The table below summarizes findings on the regioselective N-alkylation of indazoles under various conditions.
Stereochemical Control
While this compound is an achiral molecule, the broader synthesis of indazole analogs often involves the creation of stereocenters. Achieving stereochemical control is crucial when the target molecule has potential chiral properties. For instance, in the synthesis of C3-substituted analogs, methods have been developed for highly enantioselective reactions. One report describes a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis, which efficiently prepared a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high levels of enantioselectivity. researchgate.net Such methodologies, while not directly applicable to the synthesis of the title compound, highlight the sophisticated strategies available for controlling stereochemistry in the synthesis of complex indazole derivatives.
Table of Compounds
Advanced Derivatization and Functionalization Strategies of 3 Iodo 7 Methoxy 1 Methyl 1h Indazole
Exploitation of the C-3 Iodine for Further Transformations
The carbon-iodine bond at the C-3 position is the most reactive site for traditional cross-coupling chemistry, enabling the introduction of a wide array of carbon and heteroatom substituents. This reactivity is central to the construction of diverse molecular libraries based on the 1-methyl-7-methoxy-1H-indazole core.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds at the C-3 position of the indazole ring. The high reactivity of the C-I bond facilitates these transformations under relatively mild conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is arguably one of the most employed methods for C-C bond formation due to the commercial availability, stability, and low toxicity of the boronic acid and ester coupling partners. nih.govmdpi.com The coupling of 3-iodoindazoles with various aryl, heteroaryl, or vinyl boronic acids proceeds efficiently to yield 3-substituted indazole derivatives. nih.govresearchgate.net The reaction typically utilizes a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and is often performed in a mixture of organic solvents and water. researchgate.netresearchgate.net Microwave irradiation can be employed to accelerate the reaction. nih.govresearchgate.net
Heck Coupling: The Heck reaction provides a pathway to introduce alkenyl substituents at the C-3 position by coupling the 3-iodoindazole with an alkene, such as methyl acrylate, in the presence of a palladium catalyst and a base. researchgate.net This reaction is instrumental in synthesizing 3-indazolylpropenoates, which are key intermediates for compounds like 2-azatryptamines. researchgate.net The efficiency of the Heck reaction on the indazole scaffold can sometimes be influenced by the protection of the indazole nitrogen, although N-methylated substrates like 3-Iodo-7-methoxy-1-methyl-1H-indazole are well-suited for this transformation.
Sonogashira Coupling: To install alkynyl moieties at the C-3 position, the Sonogashira coupling is the method of choice. organic-chemistry.org This reaction involves the coupling of the 3-iodoindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine. thieme-connect.de This strategy provides a general and versatile route to a wide range of 3-alkynylindazoles, which can serve as precursors for further chemical modifications. researchgate.netthieme-connect.de
| Reaction | Coupling Partner | Typical Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., Cs₂CO₃) | 3-Aryl-7-methoxy-1-methyl-1H-indazole |
| Heck | H₂C=CH-R | Pd(OAc)₂ / Ligand / Base (e.g., Et₃N) | 3-Alkenyl-7-methoxy-1-methyl-1H-indazole |
| Sonogashira | H−C≡C−R | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 3-Alkynyl-7-methoxy-1-methyl-1H-indazole |
Beyond C-C bonds, the C-3 iodine enables the formation of crucial carbon-heteroatom linkages, introducing nitrogen and oxygen functionalities that are prevalent in biologically active molecules.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of C-N bonds, allowing for the amination of aryl halides. wikipedia.orgorganic-chemistry.org It can be applied to this compound to couple it with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a sterically hindered biarylphosphine), and a base. organic-chemistry.org The development of successive generations of catalysts has expanded the scope of this reaction to be highly versatile and functional-group tolerant. wikipedia.org
Chan-Lam Coupling: As a complementary method to the Buchwald-Hartwig reaction, the copper-catalyzed Chan-Lam coupling offers a mild and often air-tolerant approach to form C-N and C-O bonds. wikipedia.orgnih.gov This reaction typically couples arylboronic acids with amines or alcohols. organic-chemistry.org In the context of the target molecule, an alternative pathway would involve the conversion of the 3-iodoindazole to a 3-indazolylboronic acid, which could then be coupled with various amines or alcohols. More directly, related copper-catalyzed Ullmann-type couplings can directly react the 3-iodoindazole with nitrogen or oxygen nucleophiles, often under harsher conditions than the Chan-Lam protocol but still providing a viable route to 3-amino and 3-alkoxyindazoles.
| Reaction | Coupling Partner | Typical Catalyst System | Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | R¹R²NH | Pd source / Ligand / Base | 3-(R¹R²N)-7-methoxy-1-methyl-1H-indazole |
| Chan-Lam Coupling (via boronic acid) | R-OH or R₂NH | Cu(OAc)₂ / Base | 3-(RO)- or 3-(R₂N)-7-methoxy-1-methyl-1H-indazole |
While directed ortho metalation (DoM) typically involves the deprotonation of a C-H bond adjacent to a directing group, wikipedia.orgsemanticscholar.org the iodo-substituent at C-3 allows for an alternative metalation strategy: halogen-metal exchange. This reaction, typically performed with organolithium reagents such as n-butyllithium or t-butyllithium at low temperatures, rapidly converts the C-I bond into a C-Li bond. semanticscholar.org The resulting 3-lithio-7-methoxy-1-methyl-1H-indazole is a potent nucleophile that can be trapped with a wide variety of electrophiles. This two-step sequence allows for the introduction of functional groups that are not accessible via cross-coupling chemistry.
Examples of electrophiles that can be used include:
Carbon dioxide (CO₂) to form a carboxylic acid.
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Alkyl halides to introduce alkyl chains.
Disulfides to form thioethers.
This method provides a powerful and direct route for C-3 functionalization, complementing the transition-metal-catalyzed approaches.
Modifications and Diversification at the 7-Methoxy Moiety
The 7-methoxy group represents another key site for structural diversification. The most fundamental transformation is O-demethylation to unmask the corresponding 7-hydroxyindazole. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr).
Once the 7-hydroxy-1-methyl-1H-indazole is formed, the phenolic hydroxyl group serves as a versatile handle for a range of subsequent reactions:
O-Alkylation: Reaction with various alkyl halides or tosylates under basic conditions (e.g., K₂CO₃, NaH) allows for the introduction of diverse ether linkages. This is a common strategy to modulate pharmacokinetic properties.
O-Acylation: Esterification with acyl chlorides or anhydrides yields aryl esters.
Etherification: Synthesis of diaryl ethers can be achieved through reactions like the Ullmann condensation or Buchwald-Hartwig C-O coupling.
Functionalization at the 1-N-Methyl Position (Beyond Initial Methylation)
Direct functionalization of the N-methyl group is challenging due to the high pKa of the methyl protons. However, derivatization is conceivable through a deprotonation-alkylation sequence. Treatment with a very strong base, potentially a superbase mixture like lithium diisopropylamide (LDA) or a combination of an organolithium reagent and potassium tert-butoxide (LICKOR bases), could generate the N-methylene anion (-CH₂⁻). This highly reactive nucleophile could then be trapped with suitable electrophiles. A related strategy has been demonstrated for the C-methyl group of 2-methylindole. rsc.org
A more practical and widely applicable strategy for diversification at this position involves a two-step process:
N-Demethylation: Removal of the methyl group to regenerate the N-H indazole. This can be a difficult transformation but may be achievable under specific conditions.
N-Alkylation: Subsequent re-alkylation of the N-1 position with a variety of functionalized alkyl halides (e.g., those containing esters, nitriles, or protected amines) allows for the introduction of diverse side chains.
Site-Specific C-H Functionalization at Other Positions of the Indazole Ring System
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to traditional methods. researchgate.netrsc.org For the this compound scaffold, the remaining C-H bonds on the benzene (B151609) ring (C-4, C-5, and C-6) are potential targets for such transformations.
The regioselectivity of C-H functionalization is dictated by the electronic and steric properties of the existing substituents and the directing-group ability of heteroatoms.
Directing Group Effects: The pyrazole (B372694) ring nitrogens can act as directing groups in certain catalytic cycles. Furthermore, the 7-methoxy group is a classical ortho-directing group. In C-H activation chemistry, it could potentially direct functionalization to the C-6 position.
Likely Sites of Functionalization:
C-6 Position: This position is ortho to the 7-methoxy group, making it a prime candidate for ortho-directed C-H activation.
C-4 Position: This position is influenced by both the pyrazole ring and the adjacent fused benzene ring. Its reactivity is subject to complex electronic and steric factors. Direct C-H arylation at the C-7 position of indazoles has been reported, highlighting the potential for functionalization at positions adjacent to the pyrazole ring. researchgate.netresearchgate.netrsc.org While the C-7 position is substituted in the target molecule, this reactivity pattern suggests that nearby positions like C-6 and C-4 could be accessible.
Catalytic systems based on palladium, rhodium, or ruthenium are commonly employed for C-H arylations, alkylations, or acylations. researchgate.netnih.gov The specific choice of catalyst, ligand, and oxidant determines the outcome and regioselectivity of the reaction.
Mechanistic Investigations of Synthetic Reactions and Transformations
Elucidation of Reaction Pathways for Indazole Core Formation
The formation of the 7-methoxy-1H-indazole core, the precursor to the target molecule, can be achieved through various synthetic routes. One common and well-established method involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, the synthesis can commence from 2-methoxy-6-methylaniline. This process typically involves the conversion of the aniline to an N-nitroso derivative, which then undergoes cyclization to form the indazole ring. This ring-closure reaction is a foundational method for accessing the 7-methoxyindazole core structure.
Alternative pathways to the indazole ring system include adaptations of classical named reactions. The Fischer indole (B1671886) synthesis, for example, can be modified for the preparation of indazole derivatives. This would involve the reaction of a substituted phenylhydrazine (B124118), such as (2-formyl-3-methoxyphenyl)hydrazine, with a carbonyl compound under acidic conditions. The general mechanism proceeds through the formation of a phenylhydrazone, which isomerizes to an enamine. A subsequent acid-catalyzed sigmatropic rearrangement and cyclization, followed by the elimination of ammonia, yields the aromatic indazole core. The electron-donating methoxy (B1213986) group at the 7-position can influence the rate and regioselectivity of this cyclization step.
More contemporary methods for indazole synthesis include silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov While the specific application to 7-methoxy-1H-indazole is not detailed, the general mechanism is proposed to proceed via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov Another approach involves the nitroreductase-triggered formation of indazoles from 2-nitrobenzylamine derivatives. In this biocatalytic method, the nitro group is reduced to a nitroso intermediate, which then spontaneously cyclizes and aromatizes to form the indazole ring. rug.nl
The following table summarizes key synthetic strategies for the formation of the indazole core:
| Method | Key Precursors | Catalyst/Conditions | Key Transformation |
| Cyclization of N-nitroso derivative | 2-methoxy-6-methylaniline | - | Ring closure |
| Fischer Indole Synthesis Adaptation | (2-formyl-3-methoxyphenyl)hydrazine, Carbonyl compound | Brønsted or Lewis Acids (e.g., HCl, PPA, ZnCl₂) | Sigmatropic rearrangement and cyclization |
| Silver(I)-Mediated C-H Amination | Substituted anilines | Ag(I) oxidant | Intramolecular oxidative amination |
| Nitroreductase-Triggered Cyclization | 2-nitrobenzylamine derivatives | Nitroreductase enzyme (e.g., NfsA, BaNTR1) | Biocatalytic reduction and spontaneous cyclization |
Mechanistic Studies on Regioselective Iodination Processes
The introduction of an iodine atom at the C3 position of the 7-methoxy-1-methyl-1H-indazole ring is a critical functionalization step. The C3 position of the indazole ring is a common site for electrophilic substitution. Mechanistic studies have shown that direct halogenation of indazoles can be achieved under various conditions. For the iodination of non-protected indazoles, the reaction is often performed using molecular iodine (I₂) under basic conditions, with bases such as potassium hydroxide (B78521), sodium hydroxide, or potassium carbonate in a polar solvent like DMF. chim.it
The proposed mechanism for this regioselective iodination involves the deprotonation of the N1-H of the indazole ring by the base to form an indazolide anion. This anion increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. The C3 position is electronically favored for electrophilic substitution in the indazolide anion. The subsequent reaction with molecular iodine as the electrophile leads to the formation of the 3-iodoindazole derivative.
In some cases, a tandem C3-iodination and N1-alkylation process has been proposed, particularly in electrochemical halogenations in the presence of an alkylating agent. chim.it Furthermore, for N2-protected indazoles, magnesiation at the C3 position followed by trapping with iodine is another strategy to achieve C3-iodination. chim.it
The following table outlines common methods for the regioselective iodination of indazoles:
| Method | Reagents | Conditions | Mechanistic Feature |
| Direct Iodination | I₂, Base (KOH, NaOH, K₂CO₃) | Polar solvent (e.g., DMF) | Formation of indazolide anion, electrophilic attack at C3 |
| Electrochemical Halogenation | - | In the presence of NaI | Tandem C3-iodination and N1-alkylation |
| Magnesiation-Iodination | TMP₂Zn, I₂ | - | C3-metalation followed by electrophilic quench |
Analysis of N-Alkylation Regioselectivity (N1 vs. N2 Isomerization)
The alkylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of regioisomers. The regiochemical outcome of N-alkylation is influenced by a combination of steric and electronic factors of the indazole ring substituents, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govresearchgate.net
For 3-iodo-7-methoxy-1H-indazole, the methylation occurs at the N1 position. Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the corresponding 2H-tautomer. nih.gov This thermodynamic preference can be exploited to achieve N1-selectivity. beilstein-journals.org
Mechanistic studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for N1-selective indazole alkylation. nih.govbeilstein-journals.org The sodium cation is believed to play a crucial role in directing the alkylation to the N1 position. It has been postulated that the Na⁺ cation coordinates with the N2-atom and an electron-rich oxygen atom of a substituent at the C3 or C7 position, thereby sterically hindering the approach of the alkylating agent to the N2 position and favoring alkylation at N1. nih.gov
Conversely, conditions can be tuned to favor N2-alkylation. For instance, the use of triflic acid (TfOH) as a catalyst with diazo compounds has been shown to afford N2-alkylated products with high regioselectivity. rsc.org The regioselectivity can also be solvent-dependent, with tight and solvent-separated ion pairs playing a role in the regiochemical outcome. beilstein-journals.org
The following table summarizes factors influencing the regioselectivity of indazole N-alkylation:
| Factor | Favors N1-Alkylation | Favors N2-Alkylation |
| Base/Catalyst | NaH nih.govbeilstein-journals.org | TfOH rsc.org |
| Solvent | THF nih.govbeilstein-journals.org | Solvent-dependent beilstein-journals.org |
| Substituents | Electron-withdrawing groups at C3 that can coordinate with the cation nih.gov | Electron-withdrawing groups at C7 (e.g., NO₂, CO₂Me) nih.govbeilstein-journals.org |
| Thermodynamics | Generally more stable tautomer nih.gov | - |
Computational Studies on Reaction Mechanisms and Transition States
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions and understanding the factors that control regioselectivity. mdpi.com For the N-alkylation of indazoles, DFT calculations have been employed to evaluate reaction mechanisms and support experimental observations. nih.gov
These computational studies can model the transition states for both N1 and N2 alkylation pathways, allowing for a comparison of their activation energies. The pathway with the lower activation energy is predicted to be the kinetically favored product. DFT calculations have suggested that a chelation mechanism, where a cation coordinates with the indazole nitrogens and a nearby substituent, can be a significant driving force for regioselectivity. nih.gov
For example, in the alkylation of methyl indazole-3-carboxylates, DFT calculations support the hypothesis that the chelation of a cation (like Cs⁺) with the N2-nitrogen and the carbonyl oxygen of the ester group at C3 drives the high N1-selectivity. nih.gov Similarly, for a 7-substituted indazole, the interaction of the cation with the substituent at the 7-position can influence the N1/N2 ratio. nih.gov
Natural Bond Orbital (NBO) analyses can also be used to calculate the partial charges and Fukui indices of the N1 and N2 atoms, providing further insight into their relative nucleophilicity and reactivity towards electrophiles. nih.gov
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
Catalysts and ligands play a pivotal role in many of the synthetic transformations involved in the preparation of 3-iodo-7-methoxy-1-methyl-1H-indazole, enhancing reaction rates, yields, and, most importantly, selectivity.
In the formation of the indazole core, both Brønsted and Lewis acids are crucial in catalyzing the cyclization step in Fischer-type syntheses. For more modern cross-coupling approaches to indazole synthesis, transition metal catalysts, particularly palladium and copper, are extensively used. acs.org
For the functionalization of the indazole ring, such as in Suzuki-Miyaura cross-coupling reactions at the C3 position (which would follow the iodination step), palladium catalysts are indispensable. The choice of ligand is critical for the efficiency of these cross-coupling reactions. For instance, ferrocene-based ligands have been used in conjunction with palladium for the C3-functionalization of 1H-indazole. mdpi.com
In the context of N-alkylation, while not a catalytic process in the traditional sense, the choice of base (e.g., NaH) and its counterion (Na⁺) acts as a directing group, effectively controlling the regioselectivity of the reaction as discussed in section 4.3. nih.gov In some specialized N-alkylation reactions of indazoles, such as with diazo compounds, an acid catalyst like TfOH has been shown to be highly effective in promoting the reaction and controlling the regioselectivity towards the N2 position. rsc.org
The following table lists some catalysts and their roles in the synthesis and functionalization of indazoles:
| Reaction Step | Catalyst/Ligand | Role |
| Indazole Core Formation (Fischer-type) | Brønsted/Lewis Acids (HCl, PPA, ZnCl₂) | Catalyzes cyclization |
| Indazole Core Formation (C-H Amination) | Silver(I) salts | Mediates oxidative C-H amination nih.gov |
| C3-Functionalization (Suzuki-Miyaura) | Palladium complexes, Ferrocene-based ligands | Catalyzes C-C bond formation mdpi.com |
| N-Alkylation | TfOH | Catalyzes N2-alkylation with diazo compounds rsc.org |
Theoretical and Computational Chemistry Studies of 3 Iodo 7 Methoxy 1 Methyl 1h Indazole
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)
The electronic structure of 3-Iodo-7-methoxy-1-methyl-1H-indazole can be comprehensively investigated using molecular orbital theory. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted indazoles, the distribution of electron density in these frontier orbitals is heavily influenced by the nature and position of the substituents. In the case of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing (and bulky) iodo group would significantly impact the electron distribution.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. nih.govresearchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is situated on the electron-poor regions, susceptible to nucleophilic attack. For this specific indazole, the HOMO is expected to have significant contributions from the methoxy group and the indazole ring, while the LUMO may be influenced by the iodo-substituted carbon.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Note: These values are representative and based on typical DFT calculations for similar heterocyclic compounds.
Conformational Analysis and Tautomerism Studies
For this compound, the presence of a methyl group at the N1 position precludes the common annular tautomerism seen in N-unsubstituted indazoles (1H and 2H forms). nih.govmdpi.comresearchgate.net However, conformational analysis is still relevant due to the rotation of the methoxy and methyl groups.
Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angles associated with these groups. This allows for the identification of the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. The relative energies of these conformers provide insight into the molecule's flexibility and the population of each conformer at a given temperature. Theoretical studies on similar substituted indazoles and related heterocyclic systems have demonstrated the utility of these approaches. mdpi.comnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Gauge-Invariant Atomic Orbitals (GIAO))
Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. acs.orgresearchgate.netkbhgroup.in
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR chemical shifts (¹H, ¹³C, etc.). acs.orgsemanticscholar.org By calculating the isotropic shielding values for each nucleus and referencing them to a standard (like tetramethylsilane), one can obtain theoretical chemical shifts that often show good agreement with experimental values. researchgate.net This can be particularly useful for assigning complex spectra and confirming the proposed structure.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 (Iodo-substituted) | 85.0 |
| C3a | 142.5 |
| C4 | 110.2 |
| C5 | 121.8 |
| C6 | 115.4 |
| C7 (Methoxy-substituted) | 150.1 |
| C7a | 125.6 |
| N-CH₃ | 35.7 |
| O-CH₃ | 56.3 |
Note: These are representative values based on GIAO/DFT calculations for analogous structures.
Local reactivity, on the other hand, is often visualized using Molecular Electrostatic Potential (MEP) maps and calculated using Fukui functions. komorowski.edu.plnih.govsemanticscholar.org An MEP map illustrates the charge distribution on the molecular surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the oxygen of the methoxy group, and positive potential near the hydrogen atoms.
Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. komorowski.edu.plnih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.
Molecular Dynamics Simulations to Investigate Molecular Stability and Interactions
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. mdpi.comnih.govworldscientific.com By simulating the motion of the atoms in the molecule, MD can provide insights into its structural stability, conformational flexibility, and interactions with its environment (e.g., solvent molecules). mdpi.compharmaexcipients.com
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. Analysis of these trajectories can reveal important information about the molecule's preferred conformations and how it interacts with other molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, an MD simulation in a water box would show how the methoxy group interacts with water molecules.
In Silico Modeling for Ligand-Target Interactions
Given that many indazole derivatives exhibit biological activity, in silico modeling techniques like molecular docking are valuable for investigating the potential interactions of this compound with biological targets such as enzymes or receptors. nih.govresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. worldscientific.com Such studies can provide a rationale for the observed biological activity of related compounds and guide the design of new, more potent derivatives. nih.govbohrium.com
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopy is the cornerstone for the molecular-level investigation of 3-Iodo-7-methoxy-1-methyl-1H-indazole. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments would be utilized.
¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. The predicted ¹H NMR spectrum of the target compound would exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The aromatic region would show three signals for H-4, H-5, and H-6, with their chemical shifts and coupling patterns being diagnostic of the substitution pattern on the benzene (B151609) ring. The N-methyl and O-methyl groups would each appear as sharp singlets, typically in the range of 3.8-4.2 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show nine distinct signals. The carbon atom attached to the iodine (C-3) would be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect. The signals for the N-methyl and O-methyl carbons are also readily identifiable.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular framework.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, clearly showing the coupling relationships between H-4, H-5, and H-6 on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) is indispensable for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for confirming the regiochemistry of the methyl group on the indazole nitrogen (see Section 7.4). Key correlations would be expected between the N-methyl protons and carbons C-3 and C-7a.
Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Data is estimated based on analogous structures. | ¹H NMR | ¹³C NMR | | :--- | :--- | | Atom | Predicted δ (ppm), Multiplicity, J (Hz) | Atom | Predicted δ (ppm) | | H-4 | 7.30 - 7.40, d | C-3 | 85 - 95 | | H-5 | 6.90 - 7.00, t | C-3a | 142 - 145 | | H-6 | 6.70 - 6.80, d | C-4 | 128 - 132 | | N-CH₃ | 4.00 - 4.10, s | C-5 | 115 - 120 | | O-CH₃ | 3.90 - 4.00, s | C-6 | 108 - 112 | | | | C-7 | 148 - 152 | | | | C-7a | 125 - 128 | | | | N-CH₃ | 34 - 37 | | | | O-CH₃ | 55 - 58 |
HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula: C₉H₉IN₂O), HRMS would provide a measured mass that is very close to the calculated theoretical mass, typically within 5 ppm. This analysis confirms the molecular formula and, by extension, the molecular weight.
Calculated Monoisotopic Mass: 287.9754 g/mol
Expected HRMS Result (e.g., [M+H]⁺): 288.9832
Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation patterns of the molecule, providing additional structural information. Common fragmentation pathways could include the loss of the iodine atom (I•), the N-methyl group (•CH₃), or the entire methoxy group (•OCH₃).
IR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands, including:
~3000-3100 cm⁻¹: Aromatic C-H stretching.
~2850-2960 cm⁻¹: Aliphatic C-H stretching (from methyl groups).
~1580-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and pyrazole (B372694) rings.
~1250 cm⁻¹: Aryl-O-C stretching of the methoxy group.
~500-600 cm⁻¹: C-I stretching.
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule's chromophore. The substituted indazole ring system constitutes a significant chromophore, and the UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile, would show characteristic absorption maxima (λ_max) in the ultraviolet region, reflecting the aromatic nature of the compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would definitively confirm its atomic connectivity, regiochemistry, and stereochemistry. It also provides precise measurements of bond lengths, bond angles, and details about intermolecular interactions, such as π–π stacking, which govern the crystal packing.
While a crystal structure for the title compound is not publicly available, data from closely related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid, illustrate the type of information that can be obtained. nih.govresearchgate.net
Table 2: Illustrative Crystal Data for a Related Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid) nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (º) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
Chromatographic Techniques for Purification and Purity Analysis (e.g., HPLC, GC-MS)
Chromatography is essential for both the purification of the synthesized compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be developed to analyze this compound. The purity is typically determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis. This technique separates components of a mixture in the gas phase, and the mass spectrometer provides identification of the main peak and any impurities.
Table 3: Typical Chromatographic Conditions for Analysis of Indazole Derivatives
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% formic acid) | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Temperature Program | Ramped oven temperature (e.g., 100 to 300 °C) |
Confirmation of Regiochemistry and Stereochemistry in Synthesized Compounds
A critical aspect of the structural characterization of 1-substituted indazoles is the confirmation of the substituent's position, as alkylation of the parent 1H-indazole can lead to a mixture of N-1 and N-2 isomers. nih.govnih.gov Since this compound is achiral, there is no stereochemistry to confirm, but the regiochemistry of the N-methylation is paramount.
NMR spectroscopy, particularly 2D HMBC, is the definitive method for this assignment in solution. The key to distinguishing the N-1 and N-2 isomers lies in the long-range correlations from the N-methyl protons. nih.gov
For the N-1 isomer (this compound): A crucial correlation will be observed in the HMBC spectrum between the protons of the N-1 methyl group and the C-7a carbon atom of the indazole ring. A correlation to C-3 is also expected.
For the N-2 isomer (3-Iodo-7-methoxy-2-methyl-2H-indazole): The protons of the N-2 methyl group would show an HMBC correlation to the C-3 carbon, but critically, not to the C-7a carbon.
This unambiguous difference in the HMBC correlation pattern allows for the definitive assignment of the methyl group to the N-1 position. Nuclear Overhauser Effect (NOE) experiments could also be used to show spatial proximity between the N-1 methyl protons and the H-7 proton in related compounds, further confirming the N-1 substitution.
Future Research Directions and Potential Academic Applications of 3 Iodo 7 Methoxy 1 Methyl 1h Indazole
Development of Novel and Efficient Synthetic Routes
While classical methods for indazole synthesis exist, the development of more efficient, atom-economical, and environmentally friendly synthetic routes remains a key area of research. Modern synthetic methodologies are continuously being explored to facilitate the construction of substituted indazoles like 3-Iodo-7-methoxy-1-methyl-1H-indazole and its analogs.
Future research in this area could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The iodo group at the 3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at this position, enabling the rapid generation of diverse compound libraries. Research into optimizing reaction conditions, exploring novel catalysts, and expanding the scope of coupling partners will be crucial.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic scaffolds. The development of methods for the regioselective C-H functionalization of the indazole core could provide alternative and more efficient routes to substituted indazoles.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance reaction control. nih.gov Applying flow chemistry and microwave-assisted synthesis to the preparation of this compound and its derivatives could lead to more scalable and efficient manufacturing processes.
Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to metal-based catalysts. Exploring organocatalytic methods for the synthesis and functionalization of the indazole ring system is a promising avenue for future research.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, well-established. | Development of novel ligands, optimization of reaction conditions for complex substrates. |
| C-H Functionalization | Atom economy, reduced waste, access to novel chemical space. | Achieving high regioselectivity, expanding the scope of compatible functional groups. |
| Flow Chemistry & Microwave Synthesis | Rapid reaction optimization, improved safety and scalability. nih.gov | Development of continuous flow processes, scale-up of microwave-assisted reactions. |
| Organocatalysis | Environmentally friendly, low toxicity, readily available catalysts. | Design of new organocatalysts, expansion of reaction types for indazole synthesis. |
Discovery of Unexplored Biological Targets for Indazole Derivatives
Indazole derivatives have been shown to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.govresearchgate.net However, the full spectrum of their biological activities is yet to be explored. The unique substitution pattern of this compound provides a starting point for the design of new molecules with novel mechanisms of action.
Future research directions include:
High-Throughput Screening: Screening large libraries of derivatives of this compound against a broad panel of biological targets can lead to the identification of novel activities.
Chemoproteomics: This technique can be used to identify the protein targets of bioactive indazole derivatives directly in a cellular context, providing valuable insights into their mechanism of action.
Fragment-Based Drug Discovery: The indazole scaffold can be used as a starting point for fragment-based drug discovery campaigns, where small molecular fragments are screened for binding to a target of interest and then grown or linked to generate more potent leads. nih.gov
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.
| Biological Target Class | Examples of Indazole Activity | Potential Future Applications |
| Kinases | Inhibitors of AXL, FGFRs, and Aurora kinases. nih.govnih.gov | Development of novel anticancer agents. |
| GPCRs | 5-HT4 receptor agonists. austinpublishinggroup.com | Treatment of gastrointestinal and neurological disorders. |
| Enzymes | Trypanothione reductase inhibitors. nih.gov | Development of new treatments for neglected tropical diseases like leishmaniasis. |
| Ion Channels | Modulators of ion channel activity. | Treatment of cardiovascular and neurological diseases. |
Application as Chemical Probes for Cellular and Molecular Biology
Potent, selective, and well-characterized small molecule inhibitors are invaluable tools for dissecting complex biological processes. Derivatives of this compound with high affinity and selectivity for a particular biological target can be developed into chemical probes.
Key areas for future development include:
Development of Selective Inhibitors: By systematically modifying the substituents on the indazole core, it is possible to develop highly selective inhibitors for specific protein targets.
Fluorescently Labeled Probes: The attachment of a fluorescent tag to a potent indazole derivative can allow for the visualization of its target protein within cells and tissues, providing insights into its subcellular localization and dynamics.
Biotinylated or Photo-Affinity Labeled Probes: These probes can be used to isolate and identify the protein targets of bioactive indazole derivatives through pull-down experiments and mass spectrometry.
Design and Synthesis of Advanced Indazole-Based Chemical Libraries
The creation of diverse and well-characterized chemical libraries is essential for modern drug discovery. The this compound scaffold is an ideal starting point for the construction of such libraries.
Future efforts in this area will likely involve:
Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally diverse and complex molecules from a common starting material. Applying DOS principles to the synthesis of indazole derivatives can lead to the exploration of novel chemical space.
Combinatorial Chemistry: High-throughput parallel synthesis techniques can be used to rapidly generate large libraries of indazole derivatives with systematic variations in their substituents.
DNA-Encoded Libraries: This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. The application of DNA-encoded library technology to the indazole scaffold could dramatically accelerate the discovery of new bioactive compounds.
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery. acs.orgnih.govnih.gov These computational tools can be applied to various aspects of indazole research, from the design of new molecules to the prediction of their biological activities and the optimization of their synthetic routes.
Future applications of AI and ML in this area include:
De Novo Drug Design: AI algorithms can be used to design novel indazole derivatives with desired pharmacological properties.
Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and toxicity of indazole derivatives, helping to prioritize the synthesis of the most promising compounds.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex indazole derivatives. acs.orgnih.gov
Analysis of High-Throughput Screening Data: ML algorithms can be used to analyze the large datasets generated from high-throughput screening campaigns, helping to identify structure-activity relationships and select promising hits for further development.
| AI/ML Application | Description | Potential Impact on Indazole Research |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Design of indazole derivatives with improved potency, selectivity, and drug-like properties. |
| Predictive Modeling | QSAR and other models predict activity and ADMET properties. | Prioritization of synthetic targets and reduction of late-stage attrition. |
| Synthesis Planning | Retrosynthesis algorithms propose efficient synthetic routes. acs.orgnih.gov | Acceleration of the synthesis of novel indazole derivatives. |
| Data Analysis | Machine learning algorithms identify patterns in large datasets. | Extraction of valuable insights from high-throughput screening data. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Iodo-7-methoxy-1-methyl-1H-indazole?
- Methodology :
Precursor Functionalization : Start with 7-methoxy-1-methyl-1H-indazole. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) .
Catalytic Cross-Coupling : For regioselective iodination, employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ in toluene, followed by purification via column chromatography .
Validation : Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
- Key Considerations : Monitor reaction progress via TLC to avoid over-iodination.
Q. How should researchers prepare stock solutions of this compound for biological assays?
- Methodology :
- Solubility Data :
| Concentration (mM) | DMSO Volume (mL) per 1 mg |
|---|---|
| 10 | 0.3875 |
| 5 | 0.775 |
- Procedure :
Dissolve 1 mg in 0.3875 mL DMSO for 10 mM stock.
Vortex or sonicate until clear.
Aliquot and store at -20°C, protected from light .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ ~3.8 ppm, methyl at δ ~1.5 ppm) and confirm iodine absence in byproducts.
HRMS : Verify molecular weight (theoretical: 303.06 g/mol for C₉H₁₀IN₂O).
X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
- Methodology :
Catalyst Optimization : Test Pd catalysts (e.g., PdCl₂(dppf)) with varying ligands (e.g., XPhos) to improve coupling efficiency .
Solvent Screening : Compare DMF, THF, and dioxane for solubility and reaction kinetics.
Temperature Gradients : Run reactions at 60–100°C to balance reactivity vs. decomposition.
- Data Contradiction Analysis : If yields vary between studies, compare iodine substitution efficiency (e.g., steric hindrance from the methoxy group) .
Q. What strategies resolve regioselectivity conflicts during electrophilic substitution?
- Methodology :
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites. The methoxy group directs electrophiles to the para position (C-4), while iodine deactivates the ring .
Protecting Groups : Temporarily block the methoxy group (e.g., with TMSCl) to redirect reactivity.
Experimental Validation : Compare HPLC profiles of reaction mixtures under different conditions .
Q. How can researchers optimize purification protocols for this halogenated indazole?
- Methodology :
Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation.
Recrystallization : Test solvent pairs (e.g., ethanol/water) to improve crystal purity.
HPLC-MS : Detect trace impurities (e.g., di-iodinated byproducts) with a C18 column and acetonitrile/water gradient .
Q. What biological screening approaches are suitable for this compound?
- Methodology :
In Vitro Assays : Screen against cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT assays. Include controls for iodine-mediated cytotoxicity .
Kinase Profiling : Test inhibition of kinases (e.g., JAK2, EGFR) due to structural similarity to known indazole inhibitors .
Metabolic Stability : Assess microsomal stability in liver S9 fractions to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
